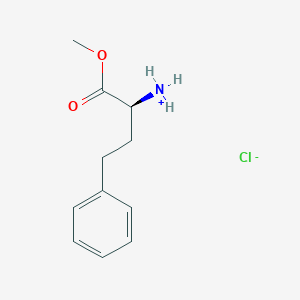

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride

Vue d'ensemble

Description

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride is a chemical compound that belongs to the class of amino acid esters. It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and pharmaceutical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride typically involves the esterification of (2S)-2-amino-4-phenylbutanoic acid. One common method is the reaction of (2S)-2-amino-4-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylalanine: The parent amino acid from which Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride is derived.

Methyl (2S)-2-amino-3-phenylpropanoate: A similar ester with a slightly different structure.

Ethyl (2S)-2-amino-4-phenylbutanoate: An ethyl ester analog.

Activité Biologique

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride, commonly referred to as Methylphenidate (MPH), is a compound with significant biological activity, particularly in the realm of neurochemistry and metabolic regulation. This article delves into its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a chiral amino acid derivative characterized by the following molecular formula:

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 193.24 g/mol

The compound features an amino group, a methyl ester, and a phenyl group, which contribute to its biological activities and utility in various chemical reactions.

Target Receptors

Methyl (2S)-2-amino-4-phenylbutanoate primarily targets neurotransmitter transporters:

- Dopamine Transporter (DAT)

- Norepinephrine Transporter (NAT)

These transporters are crucial for the reuptake of dopamine and norepinephrine, two neurotransmitters essential for cognitive functions such as attention and mood regulation.

Mode of Action

The compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking DAT and NAT non-competitively, it increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving symptoms associated with attention deficit hyperactivity disorder (ADHD) and other conditions.

Biological Applications

Methyl (2S)-2-amino-4-phenylbutanoate has been studied for various biological activities:

- Neuropharmacology : Used in the treatment of ADHD due to its stimulant properties.

- Metabolic Regulation : Investigated for its role in glucose metabolism through interactions with glucagon-like peptide receptors.

- Peptide Synthesis : Functions as a building block in organic synthesis, allowing the incorporation of chirality in peptides.

Case Studies

- Cognitive Enhancement : A study demonstrated that MPH significantly improved attention and focus in individuals diagnosed with ADHD. The results indicated enhanced performance on cognitive tasks compared to placebo .

- Metabolic Effects : Research showed that MPH administration led to increased β-cell proliferation in pancreatic islets, suggesting potential benefits in glycemic control for diabetic patients.

- Anticonvulsant Properties : In a related study, derivatives of methylphenidate were evaluated for anticonvulsant activity using animal models. The compounds exhibited protective effects against seizures, indicating potential therapeutic applications beyond ADHD .

Table 1: Summary of Biological Activities and Research Findings

| Mechanism | Description |

|---|---|

| Reuptake Inhibition | Non-competitive inhibition of DAT and NAT |

| Neurotransmitter Levels | Increased dopamine and norepinephrine levels in synaptic cleft |

| Pathway Influence | Modulates glucagon signaling pathways affecting metabolism |

Propriétés

IUPAC Name |

methyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKOPSSMUBBHMM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739868 | |

| Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60425-49-2 | |

| Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.